Optimizing Solvation: A Technical Guide to 6-(Aminomethyl)nicotinamide Hydrochloride
Optimizing Solvation: A Technical Guide to 6-(Aminomethyl)nicotinamide Hydrochloride
Executive Summary
6-(Aminomethyl)nicotinamide hydrochloride (CAS: 182159-60-0 for the dihydrochloride form) exhibits a solubility profile distinct from its parent scaffold, nicotinamide, and the metabolic inhibitor 6-aminonicotinamide (6-AN).
Due to the ionic nature of the hydrochloride salt and the primary amine on the methyl linker, this compound is highly soluble in water and moderately soluble in DMSO . This contradicts the standard "organic-first" dissolution protocol used for many lipophilic drug candidates.
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Preferred Solvent: Water or Aqueous Buffer (pH < 7.0)
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Critical Distinction: Do not confuse with 6-Aminonicotinamide (6-AN) , a toxic metabolic inhibitor which is sparingly soluble in water.
Chemical Identity & Physicochemical Basis[1][3][4][5][6][7]
To understand the solubility behavior, we must analyze the structural thermodynamics.
| Feature | Description |
| Compound Name | 6-(Aminomethyl)nicotinamide dihydrochloride |
| CAS Number | 182159-60-0 (Dihydrochloride) |
| Molecular Formula | |
| Key Functional Groups | Pyridine ring, Carboxamide (C-3), Aminomethyl (C-6) |
| Ionization State | The aminomethyl group ( |
The Solvation Mechanism
The hydrochloride salt form drives the solubility profile. In water, the high dielectric constant (
Figure 1: Comparative solvation thermodynamics. The ionic HCl form favors the high dielectric environment of water over the aprotic environment of DMSO.
Solubility Profile & Data
The following data summarizes the operational solubility limits. Note that specific values may vary slightly by batch (crystallinity) and salt stoichiometry (mono- vs. di-hydrochloride).
| Solvent | Solubility Limit (Est.) | Dissolution Rate | Stability | Application |
| Water | > 50 mg/mL | Fast (< 1 min) | High (pH dependent) | Primary Stock / Direct Assay Use |
| PBS (pH 7.2) | ~ 20-30 mg/mL | Moderate | Moderate | Direct Assay Use |
| DMSO | ~ 10-25 mg/mL | Slow (Requires Vortex) | High (Hygroscopic) | Library Storage / Cryopreservation |
| Ethanol | < 5 mg/mL | Very Poor | Low | Not Recommended |
Critical Note: The Free Base form of this molecule (no HCl) would have the opposite profile: lower water solubility and higher organic solubility. Ensure you are using the Hydrochloride salt (CAS 182159-60-0).
Experimental Protocols
Protocol A: Preparation of Aqueous Stock (Recommended)
Target: 100 mM Stock Solution in Water.
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Weighing: Weigh the hygroscopic powder rapidly to minimize moisture uptake.
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Solvent Addition: Add sterile, deionized water (Milli-Q or equivalent).
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Calculation: For 10 mg of powder (MW
224.09 g/mol for dihydrochloride), add 446 L of water to achieve 100 mM.
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Mixing: Vortex for 30 seconds. The solution should become clear and colorless immediately.
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pH Check: The solution will be acidic due to the HCl counter-ions.
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Action: If adding directly to a cell-based assay, ensure the dilution factor is high enough (e.g., 1:1000) so the buffer capacity of the medium is not overwhelmed.
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Filtration: Syringe filter (0.22
m PVDF or PES) if sterility is required.
Protocol B: Preparation of DMSO Stock
Target: 50 mM Stock Solution in DMSO. Use this only if the compound is part of a compound library stored in DMSO plates.
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Solvent Quality: Use Anhydrous DMSO (Grade
99.9%). Moisture in DMSO can cause the salt to precipitate over time. -
Mixing: Vortex vigorously for 1-2 minutes.
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Sonication: If particles remain visible, sonicate in a water bath at 37°C for 5 minutes.
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Storage: Store at -20°C or -80°C.
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Warning: Repeated freeze-thaw cycles in DMSO can lead to hydration of the salt (absorbing water from air), potentially causing precipitation upon thawing.
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Workflow Visualization
Figure 2: Decision matrix for stock solution preparation based on downstream application.
Disambiguation & Safety (Critical)
Researchers frequently confuse this compound with 6-Aminonicotinamide (6-AN) . This error can ruin experiments due to vastly different solubility and toxicity profiles.
| Feature | 6-(Aminomethyl)nicotinamide HCl | 6-Aminonicotinamide (6-AN) |
| CAS | 182159-60-0 (Dihydrochloride) | 329-89-5 |
| Structure | Pyridine ring + Amide + Aminomethyl group | Pyridine ring + Amide + Amino group (directly on ring) |
| Water Solubility | High (Salt form) | Low (< 1 mg/mL) |
| Primary Use | Chemical Building Block / Fragment | Metabolic Inhibitor (6-PGD), Neurotoxin |
Safety Note: While 6-(Aminomethyl)nicotinamide is generally considered a chemical intermediate, all nicotinamide derivatives should be handled with standard PPE (gloves, goggles, lab coat) to prevent potential irritation or unknown biological activity.
References
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Sigma-Aldrich. 6-Aminomethyl-nicotinamide dihydrochloride Product Datasheet. Accessed 2026.[3]
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Cayman Chemical. Nicotinamide Solubility Profile (General Reference for Nicotinamide Scaffolds).
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PubChem. 6-Aminonicotinamide (Contrast Reference). National Library of Medicine.
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TargetMol. Solubility Data for Nicotinamide Derivatives.
